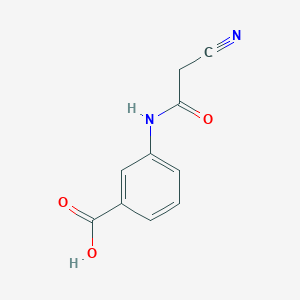
2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide involves several steps. One common method includes the oxidative condensation of ketones and amidines. This process uses molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . The reaction conditions typically involve room temperature ionic liquids, which offer excellent yields and efficient recovery and recycling of the ionic liquid .
Chemical Reactions Analysis
2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, basic conditions, and room temperature ionic liquids . The major products formed from these reactions are tri-substituted imidazol-4-ones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthon in the development of new drugs. In biology, it exhibits various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . In medicine, it is a core component of several commercially available drugs, including clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, and ornidazole (antiprotozoal and antibacterial) .
Mechanism of Action
The mechanism of action of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide involves its interaction with various molecular targets and pathways. The compound’s imidazole ring structure allows it to interact with enzymes and receptors, leading to its broad range of biological activities . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide can be compared with other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share similar core structures but differ in their specific substituents, leading to variations in their biological activities and applications. The uniqueness of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2/c6-4-5(7)10(2-8-4)1-3(11)9-12/h2,12H,1H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDYEGGRRQZQDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=O)NO)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381014 |
Source


|
| Record name | 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-80-6 |
Source


|
| Record name | 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole](/img/structure/B68006.png)




![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![(3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B68023.png)



